molecular formula C7H2F5NO2 B1200573 1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene CAS No. 90826-57-6

1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene

Cat. No.: B1200573
CAS No.: 90826-57-6
M. Wt: 227.09 g/mol
InChI Key: QTSPAMWUNUOOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene is a fluorinated aromatic compound with the molecular formula C7H2F5NO2 It is characterized by the presence of five fluorine atoms and a nitromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene can be synthesized through the nitration of pentafluorotoluene. The nitration process typically involves the reaction of pentafluorotoluene with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms and the nitro group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene involves its interaction with various molecular targets. The electron-withdrawing effects of the fluorine atoms and the nitro group influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The compound can also undergo reduction to form an aminomethyl derivative, which may interact with biological targets through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene is unique due to the presence of both electron-withdrawing fluorine atoms and a nitromethyl group. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of various fluorinated compounds .

Properties

CAS No.

90826-57-6

Molecular Formula

C7H2F5NO2

Molecular Weight

227.09 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-(nitromethyl)benzene

InChI

InChI=1S/C7H2F5NO2/c8-3-2(1-13(14)15)4(9)6(11)7(12)5(3)10/h1H2

InChI Key

QTSPAMWUNUOOKF-UHFFFAOYSA-N

SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)[N+](=O)[O-]

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)[N+](=O)[O-]

Synonyms

alpha-nitro-2,3,4,5,6-pentafluorotoluene
N-23456-PFT

Origin of Product

United States

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